1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-
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Overview
Description
1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- is an organic compound with a complex structure that includes a biphenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- typically involves the reaction of biphenyl derivatives with dimethylamino compounds under controlled conditions. One common method includes the use of N,N-dimethyl-1,3-propylenediamine in a high-pressure reactor, followed by the addition of propylene oxide. The reaction is carried out at elevated temperatures and pressures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental friendliness. High-pressure reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The biphenyl and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-phenyl-: A simpler analog with a phenyl group instead of a biphenyl group.
2-Propanone, 1-(dimethylamino)-: Contains a dimethylamino group but lacks the biphenyl structure.
Uniqueness
1-Propanone, 1-[1,1’-biphenyl]-4-yl-3-(dimethylamino)- is unique due to the presence of both biphenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
CAS No. |
105398-43-4 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H19NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
LHERWDZHGZFVEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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